2-(1H-Indol-4-YL)acetic acid

Description

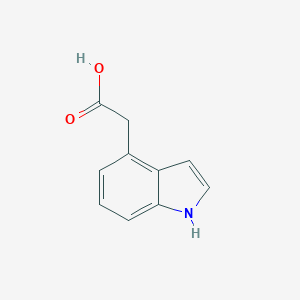

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJNAOLVFGLFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502328 | |

| Record name | (1H-Indol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-74-2 | |

| Record name | (1H-Indol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-Indol-4-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-4-YL)acetic acid, an isomer of the well-studied plant hormone indole-3-acetic acid (auxin), is a molecule of growing interest in the fields of medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, designing effective delivery systems, and developing robust analytical methods. This technical guide provides a comprehensive overview of the available data on the physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Data Summary

A critical aspect of drug discovery and development is the thorough characterization of a compound's physical and chemical properties. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The following table summarizes the available quantitative data for this compound. It is important to note that experimentally determined values for some properties of this specific isomer are not widely available in the literature; therefore, predicted values from computational models are also included and clearly designated.

| Property | Value | Method | Reference |

| Molecular Formula | C₁₀H₉NO₂ | - | PubChem |

| Molecular Weight | 175.18 g/mol | - | PubChem |

| Melting Point | Not available | Experimental | - |

| Boiling Point | 415.0 ± 20.0 °C | Predicted | ChemicalBook |

| Solubility | |||

| in Water | Not available | Experimental | - |

| in Ethanol | Not available | Experimental | - |

| in DMSO | Not available | Experimental | - |

| pKa | 4.43 ± 0.30 | Predicted | ChemicalBook |

| LogP | Not available | Experimental | - |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and well-documented experimental procedures. Below are detailed methodologies for the key experiments cited, which can be adapted for the characterization of this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range of temperatures from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted. A narrow melting point range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

Measurement:

-

Digital Apparatus: The capillary tube is placed in the sample holder of the melting point apparatus. The heating rate is set to a rapid value initially to determine an approximate melting range. The experiment is then repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil of a Thiele tube, and the side arm is heated gently with a micro-burner. The temperature is carefully monitored.

-

-

Data Recording: The temperature at which the first liquid droplet is observed (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a crucial parameter for formulation development and for understanding a compound's behavior in biological fluids.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

HPLC or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are placed in a temperature-controlled shaker or water bath (typically at 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Apparatus:

-

pH meter (calibrated)

-

Potentiometric titrator or UV-Vis spectrophotometer

-

Burette

-

Stir plate and stir bar

-

Standardized solutions of acid and base (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

LogP Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is LogP, a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes.

Apparatus:

-

Separatory funnel or vials

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Logical and Experimental Workflows

The characterization of a novel compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow for its physicochemical characterization.

Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated in the literature, its structural similarity to indole-3-acetic acid (IAA) suggests that it may interact with similar biological targets. IAA is known to be a key regulator of gene expression in plants through the canonical TIR1/AFB signaling pathway. It is also known to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway in mammalian systems, which plays a role in regulating gut motility.

The following diagram illustrates a generalized workflow for investigating the potential interaction of this compound with a signaling pathway, using the AHR pathway as a hypothetical example.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound and provides standardized protocols for its experimental determination. While there are still gaps in the experimental data for this particular isomer, the provided methodologies and workflows offer a robust framework for its comprehensive characterization. Further research to determine the experimental values for properties such as melting point, solubility, and logP, as well as to investigate its biological activities and associated signaling pathways, will be crucial for unlocking the full potential of this intriguing molecule in drug discovery and development.

Indole-4-Acetic Acid: An Obscure Isomer in the World of Auxins

Despite extensive investigation into the biological activities of indole-based compounds, a comprehensive technical guide on indole-4-acetic acid remains elusive due to a significant lack of available scientific literature. While its isomer, indole-3-acetic acid (IAA), is the most abundant and well-studied natural auxin, playing a pivotal role in plant growth and development, indole-4-acetic acid appears to be a largely uninvestigated and likely biologically insignificant molecule in this context.

This report summarizes the current state of knowledge, or lack thereof, regarding the biological activity, synthesis, signaling pathways, and quantitative data for indole-4-acetic acid, addressing the core requirements of a technical guide for researchers, scientists, and drug development professionals.

Lack of Evidence for Biological Activity

Comprehensive searches of scientific databases reveal a stark absence of studies detailing the biological activity of indole-4-acetic acid as a plant growth regulator or in any other biological system. The vast body of research on auxins focuses almost exclusively on indole-3-acetic acid and its synthetic analogues. While some studies have explored the impact of substitutions at the 4-position of the indole ring of IAA (e.g., 4-chloroindole-3-acetic acid and 4-trifluoromethylindole-3-acetic acid), these are derivatives of the active isomer, indole-3-acetic acid. The parent compound, indole-4-acetic acid, is conspicuously absent from these comparative studies, suggesting it may possess negligible auxin activity.

Synthesis and Commercial Availability

Signaling Pathways and Mechanisms of Action: An Uncharted Territory

There is no published information on the signaling pathways or molecular mechanisms of action for indole-4-acetic acid. The well-documented auxin signaling pathway, involving the TIR1/AFB receptors and Aux/IAA transcriptional repressors, has been elucidated through studies with indole-3-acetic acid. There is no evidence to suggest that indole-4-acetic acid interacts with these receptors or triggers any downstream signaling events. Consequently, no signaling pathway diagrams can be generated.

Quantitative Data: A Void in the Literature

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of indole-4-acetic acid are not available because such experiments have not been published. Standard auxin bioassays, such as the Avena coleoptile test or root elongation assays, could theoretically be used to evaluate its activity. However, the absence of any published results from such assays implies that either the experiments were not performed or the results were not significant enough for publication.

Conclusion

A Comprehensive Technical Guide to 2-(1H-Indol-3-YL)acetic acid as a Plant Growth Regulator

Abstract

2-(1H-Indol-3-YL)acetic acid, commonly known as Indole-3-acetic acid (IAA), is the most abundant and physiologically significant naturally occurring auxin in plants.[1][2][3] This technical guide provides an in-depth examination of IAA's role as a primary plant growth regulator. It covers the core molecular signaling pathways, detailed experimental protocols for bioactivity assessment, and quantitative data on its physiological effects. This document serves as a foundational resource for professionals engaged in plant science research and the development of novel agricultural and horticultural solutions.

Introduction: The Central Role of Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is a derivative of indole and the principal member of the auxin class of plant hormones.[2] It is synthesized primarily in the apical buds and young leaves of plants from the amino acid tryptophan.[2][3][4] As a signaling molecule, IAA is fundamental to nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[2][5] Its effects are concentration-dependent, often promoting growth at low concentrations while being inhibitory at higher levels.[6][7] IAA orchestrates complex developmental programs such as root and shoot development, organogenesis, and responses to environmental cues like light (phototropism) and gravity (gravitropism).[8]

Physiological Effects and Quantitative Data

The influence of IAA on plant physiology is multifaceted and strictly dependent on its concentration and the plant tissue . High concentrations that promote shoot elongation can be inhibitory to root growth.[6] The following tables summarize key quantitative data regarding IAA's efficacy in various applications.

Table 1: Effective Concentrations of IAA in Plant Growth Regulation

| Physiological Response | Plant Species/Tissue | Effective IAA Concentration | Notes |

| Root Initiation | Stem Cuttings (General) | 10 mg/L | Application to the base of cuttings enhances adventitious root formation.[9] |

| Chickpea (Cicer arietinum) | 40 mg/L | Optimal concentration for promoting root growth in this species.[9] | |

| Cell Elongation | Avena sativa (Oat) Coleoptiles | 0.1 µM to 500 µM | Standard range for observing elongation in classical bioassays.[5] |

| Root Growth Inhibition | Arabidopsis thaliana | > 1 nM | Physiological concentrations in the nanomolar range typically suppress root elongation.[10][11] |

| Flowering Promotion | Pineapple (Ananas comosus) | Widely used commercially | Induces flowering, leading to synchronized fruit set.[3] |

| Parthenocarpy | Tomato (Solanum lycopersicum) | Varies | Induces the development of fruit without fertilization.[3] |

| Nitrogen Fixation | Mung Bean (Vigna radiata) | 10⁻⁸ M to 10⁻⁶ M | Significantly enhances nodule formation and nitrogenase activity.[12] |

Table 2: Sensitivity of Bioassays to IAA

| Bioassay | Organism/Tissue | Detection Range | Key Measurement |

| Avena Curvature Test | Avena sativa Coleoptile | 30 - 1000 µg/L | Angle of curvature is proportional to the logarithm of the concentration.[13] |

| Avena Straight-Growth Test | Avena sativa Coleoptile Sections | Proportional to concentration | Elongation of segments is measured.[14] |

| Root Growth Inhibition Test | Various seedlings (e.g., Cress, Radish) | Starting from ~1 pM - 1 nM | Inhibition of primary root elongation compared to a control.[11][15] |

Molecular Mechanism: The TIR1/AFB Signaling Pathway

IAA exerts its control over gene expression through a well-defined nuclear signaling pathway. This pathway allows for rapid transitions between transcriptional repression and activation. The core components are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][4][16]

Mechanism of Action:

-

Low Auxin State: In the absence or at low concentrations of IAA, Aux/IAA repressor proteins bind to ARF transcription factors. This heterodimerization prevents ARFs from binding to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby repressing their transcription.[1][17]

-

High Auxin State: When IAA concentrations increase, the hormone acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB F-box protein and an Aux/IAA repressor.[18][19]

-

Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][18]

-

Gene Activation: The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to AuxREs and activate the transcription of auxin-responsive genes, leading to various physiological effects like cell elongation.[19][20]

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 8. Indole Acetic Acid (IAA): The Natural Plant Growth Hormone [jindunchemical.com]

- 9. How to Use Indole Acetic Acid for Plant Growth [powergrown.com]

- 10. The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 19. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 20. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Auxin: A Technical Guide to the Natural Occurrence of 2-(1H-Indol-4-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants, plays a pivotal role in regulating nearly every aspect of their growth and development.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of 2-(1H-Indol-4-YL)acetic acid (indole-3-acetic acid), its biosynthesis, and the methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the multifaceted roles of this essential phytohormone.

Natural Occurrence of Indole-3-Acetic Acid

Indole-3-acetic acid is not exclusive to the plant kingdom; it is also synthesized by a wide array of microorganisms, including fungi and bacteria, many of which are found in close association with plants.[1][2][4]

In Plants

IAA is predominantly synthesized in actively growing regions of plants, such as the apical buds of shoots and the very young leaves.[2] From these sites of synthesis, it is transported throughout the plant to regulate a multitude of developmental processes, including cell elongation and division, which are fundamental to overall plant growth.[5] The concentration of IAA varies significantly among different plant tissues and developmental stages.

Table 1: Concentration of Indole-3-Acetic Acid in Various Plant Tissues

| Plant Species | Tissue | IAA Concentration (pmol/g FW) | Reference |

| Arabidopsis thaliana | Shoots | ~20-40 | [6] |

| Arabidopsis thaliana | Roots | ~10-30 | [6] |

| Oryza sativa (Rice) | Seedlings | - | [7] |

| Bambusa tulda | Seedlings | 10.28 µg/ml | [8] |

Note: Concentrations can vary based on developmental stage, environmental conditions, and analytical methods used.

In Microorganisms

A significant portion of rhizosphere bacteria, estimated to be around 80%, are capable of producing IAA.[1] This microbial IAA can influence the host plant's physiology.[1] Similarly, many fungal species, including endophytic and mycorrhizal fungi, synthesize and secrete IAA, which can play a role in the symbiotic or pathogenic interactions with their host plants.[2][4]

Table 2: Indole-3-Acetic Acid Production by Selected Microorganisms

| Microorganism | Condition | IAA Concentration (µg/mL) | Reference |

| Klebsiella SGM 81 | With L-tryptophan | - | [9] |

| Fungal Strain CL 1-2-7 | Culture filtrate | 50.66 | [10] |

| Fungal Strain CL 1-2-6A | Culture filtrate | 3.5 | [10] |

| Endophytic Bacteria | With 5 mg/mL tryptophan | Variable | [11] |

Note: IAA production by microorganisms is often dependent on the presence of precursors like L-tryptophan in the growth medium.

Biosynthesis of Indole-3-Acetic Acid

Plants and microorganisms synthesize IAA through several distinct pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent.[1][2][12]

Tryptophan-Dependent Pathways

The majority of IAA biosynthesis occurs via pathways that utilize the amino acid tryptophan as a precursor.[3] Four primary tryptophan-dependent pathways have been identified in plants and microorganisms:[1][12]

-

Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the main pathway in plants, involving the conversion of tryptophan to indole-3-pyruvic acid by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUC family of flavin monooxygenases.[13]

-

Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and subsequently to IAA.[1]

-

Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to indole-3-acetamide, which is then hydrolyzed to form IAA. This pathway is well-studied in bacteria.[1]

-

Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime and then to indole-3-acetonitrile, which is finally converted to IAA.

Tryptophan-Independent Pathway

Evidence also suggests the existence of a tryptophan-independent pathway for IAA biosynthesis, where IAA is synthesized from a precursor other than tryptophan, possibly indole or indole-3-glycerol phosphate.[12][14][15] This pathway is thought to be particularly important during early embryogenesis in some plants.[14]

Diagram 1: Overview of IAA Biosynthesis Pathways

References

- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tryptophan-independent auxin biosynthesis contributes to early embryogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Technical Guide to Indole-4-Acetic Acid and Indole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) is the most ubiquitous and physiologically important auxin in plants, playing a pivotal role in virtually every aspect of their growth and development. Its isomer, indole-4-acetic acid, is less studied but presents an intriguing subject for comparative analysis to understand the stringent structural requirements for auxin activity. This technical guide provides a detailed comparative overview of the structural, physicochemical, and biological properties of indole-4-acetic acid and indole-3-acetic acid. It includes a summary of their quantitative data, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways to facilitate a deeper understanding for researchers in plant biology, chemical biology, and drug development.

Introduction

Auxins are a class of plant hormones that are critical for regulating a wide array of physiological processes, including cell elongation and division, tissue differentiation, apical dominance, and responses to light and gravity. The primary and most well-characterized native auxin is indole-3-acetic acid (IAA).[1][2] Its structural isomers, such as indole-4-acetic acid, are not as well-characterized, and their comparative analysis can provide valuable insights into the structure-activity relationships that govern auxin perception and signaling. This guide aims to consolidate the available technical information on both indole-3-acetic acid and indole-4-acetic acid to serve as a comprehensive resource for the scientific community.

Structural Comparison

The fundamental difference between indole-3-acetic acid and indole-4-acetic acid lies in the point of attachment of the acetic acid side chain to the indole ring. In indole-3-acetic acid, the side chain is at the C3 position of the indole nucleus, whereas in indole-4-acetic acid, it is at the C4 position. This seemingly minor positional change has significant implications for the molecule's three-dimensional structure, electronic distribution, and interaction with biological receptors.

Chemical Structures:

-

Indole-3-Acetic Acid (IAA):

-

Indole-4-Acetic Acid:

-

IUPAC Name: 2-(1H-indol-4-yl)acetic acid

-

CAS Number: 16176-74-2[4]

-

Physicochemical Properties

The difference in the substitution pattern on the indole ring influences the physicochemical properties of these two isomers. A summary of their key properties is presented in the table below.

| Property | Indole-3-Acetic Acid (IAA) | Indole-4-Acetic Acid |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol [3] | 175.18 g/mol [4] |

| Melting Point | 165-169 °C[5] | Not available |

| pKa | ~4.75 | Not available |

| LogP (o/w) | 1.41[3] | 1.5 (Predicted)[4] |

| Water Solubility | Insoluble[2] | Not available |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, DMSO, and sparingly in chloroform.[6] | Not available |

| Appearance | White to off-white crystalline powder.[6] | Not available |

Biological Activity and Signaling Pathways

Indole-3-Acetic Acid: The Archetypal Auxin

Indole-3-acetic acid is a potent plant growth regulator that exerts its effects by binding to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to a wide range of physiological effects.[2]

Indole-4-Acetic Acid: An Enigma in Auxin Biology

Direct comparative studies on the auxin activity of indole-4-acetic acid are scarce in the literature. However, studies on methylated derivatives of IAA, including 4-methyl-IAA (4-Me-IAA), provide some insights. These studies have shown that the position of the methyl group on the indole ring significantly influences the molecule's lipophilicity and electronic properties, which are critical for biological activity.[7] It is plausible that the altered position of the acetic acid side chain in indole-4-acetic acid would similarly affect its interaction with the TIR1/AFB receptor complex, potentially leading to reduced or altered auxin activity. Further research is required to elucidate the precise biological role, if any, of indole-4-acetic acid in plants.

Experimental Protocols

Synthesis of Indole-3-Acetic Acid

A common and convenient method for the synthesis of indole-3-acetic acid is the reaction of indole with glycolic acid in the presence of a base at high temperatures.[2]

Materials:

-

Indole

-

Glycolic acid

-

Potassium hydroxide (or other suitable base)

-

High-pressure autoclave

-

Water

-

Hydrochloric acid

-

Ether (for extraction)

Procedure:

-

Charge a high-pressure autoclave with indole, potassium hydroxide, and aqueous glycolic acid.

-

Heat the sealed autoclave to 250°C with rocking or stirring for approximately 18 hours.

-

Cool the reaction mixture and add water to dissolve the resulting potassium indole-3-acetate.

-

Extract the aqueous solution with ether to remove any unreacted indole.

-

Acidify the aqueous phase with hydrochloric acid to precipitate the crude indole-3-acetic acid.

-

Collect the precipitate by filtration and recrystallize from hot water to obtain purified indole-3-acetic acid.[8]

Synthesis of Indole-4-Acetic Acid Derivatives

Analytical Methods for Separation and Quantification

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of indole acetic acid isomers and their metabolites.

General HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid) and methanol is commonly used.[9]

-

Flow Rate: Typically around 1.0 mL/min.[9]

-

Detection:

-

UV Detection: Wavelengths around 220 nm or 280 nm are often used for detection.

-

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed with excitation at ~280 nm and emission at ~350 nm.

-

Mass Spectrometry (LC-MS/MS): For unambiguous identification and precise quantification, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry is the method of choice.[10]

-

Conclusion

Indole-3-acetic acid stands as the cornerstone of auxin research, with its structure, function, and signaling pathways extensively characterized. In stark contrast, indole-4-acetic acid remains a largely unexplored molecule. The subtle shift in the position of the acetic acid moiety from the C3 to the C4 position on the indole ring is predicted to have a profound impact on its biological activity. The lack of significant research into indole-4-acetic acid presents a clear knowledge gap and a compelling opportunity for future investigations. Comparative studies on the auxin activity, receptor binding affinity, and metabolic fate of indole-4-acetic acid are essential to fully comprehend the structural determinants of auxin function. Such research will not only enhance our fundamental understanding of plant biology but may also open new avenues for the rational design of novel plant growth regulators and other bioactive molecules. This guide provides a foundational resource to stimulate and support these future research endeavors.

References

- 1. How to Use Indole Acetic Acid for Plant Growth [powergrown.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. indole acetic acid, 87-51-4 [thegoodscentscompany.com]

- 6. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-(1H-Indol-4-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(1H-Indol-4-YL)acetic acid. Due to the limited availability of experimentally derived public data for this specific isomer, this document focuses on predicted values derived from established spectroscopic principles and data from analogous indole compounds. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule in fields such as medicinal chemistry and drug development.

Compound Overview

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

CAS Number: 16176-74-2[1]

-

Chemical Structure:

/ C---C / \ / C---C---C | | | C---C---N-H \ / \ / C---C

Predicted Spectroscopic Data

The following sections and tables outline the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as indole-3-acetic acid, and general principles of spectroscopy.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.2 | Broad Singlet | 1H | -COOH |

| ~11.0 | Broad Singlet | 1H | N-H (Indole) |

| ~7.2-7.3 | Doublet | 1H | H-7 |

| ~7.1 | Triplet | 1H | H-2 |

| ~7.0 | Triplet | 1H | H-6 |

| ~6.8 | Doublet | 1H | H-5 |

| ~6.5 | Triplet | 1H | H-3 |

| ~3.8 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C=O (Carboxylic) |

| ~136.0 | C-7a |

| ~128.5 | C-4 |

| ~124.0 | C-2 |

| ~122.0 | C-6 |

| ~120.0 | C-3a |

| ~115.0 | C-5 |

| ~110.0 | C-7 |

| ~100.5 | C-3 |

| ~35.0 | -CH₂- |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Value | Interpretation |

| ~176.07 | [M+H]⁺ (Molecular Ion, Positive Mode) |

| ~174.06 | [M-H]⁻ (Molecular Ion, Negative Mode) |

| ~130.06 | [M-COOH]⁺ (Loss of carboxylic acid group) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3400-3300 | Medium | N-H Stretch (Indole) |

| ~3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1710-1680 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1600-1450 | Medium | C=C Stretch (Aromatic) |

| ~1430-1395 | Medium | O-H Bend (Carboxylic Acid) |

| ~1300-1200 | Strong | C-O Stretch (Carboxylic Acid) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.[2]

-

Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.[2]

-

Cap the tube and gently agitate until the sample is completely dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.[2]

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[2]

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5]

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~1-2 mg)

-

Potassium bromide (KBr), IR grade (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture.[2]

-

In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr. The mixture should be a fine, homogeneous powder.[2]

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.[2]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.[2]

-

Record the background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[2]

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

LC-MS grade solvent (e.g., methanol or acetonitrile, 1 mL)

-

LC-MS system with an appropriate column (e.g., C18) and ESI source

Procedure:

-

Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate LC-MS grade solvent.

-

Filter the sample solution through a 0.22 µm syringe filter.

-

Set up the LC method, including the mobile phase composition, gradient, flow rate, and column temperature. A mobile phase containing a small amount of formic acid or acetic acid is often used to improve ionization in positive mode.[6]

-

Set the MS parameters, including the ionization mode (positive or negative ESI), mass range, and fragmentation energy (if performing MS/MS).

-

Inject the sample solution into the LC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound.[2]

-

If performing MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum.[2]

-

Analyze the mass spectrum to determine the molecular weight and identify the major fragment ions.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. Exposome-Explorer - Indoleacetic acid (Compound) [exposome-explorer.iarc.fr]

- 4. Indole-3-acetic acid(87-51-4) 1H NMR [m.chemicalbook.com]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

Indole-4-Acetic Acid: A Technical Guide to a Lesser-Known Auxin Isomer

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of Indole-4-acetic acid, focusing on its chemical synthesis and structure. It distinguishes this isomer from the well-documented plant hormone Indole-3-acetic acid and addresses the current scarcity of historical and biological data for the 4-substituted compound.

Introduction: The Isomeric Distinction of Indole-4-Acetic Acid

Indole-4-acetic acid is a structural isomer of the principal and most abundant naturally occurring plant hormone, Indole-3-acetic acid (IAA).[1] While IAA has been the subject of extensive physiological studies for over a century, Indole-4-acetic acid is a far less characterized compound.[1] Its primary structural difference is the position of the acetic acid side chain on the indole ring, which is located at position 4 instead of the biologically predominant position 3. This seemingly minor structural change has significant implications for its biological activity and historical relevance.

Unlike IAA, which is a central regulator of nearly every aspect of plant growth and development, Indole-4-acetic acid is not recognized as a major natural phytohormone.[2][3] Its history is not marked by a clear discovery timeline in the context of plant biology but rather appears as a synthetic intermediate or a member of compound libraries in medicinal chemistry and patent literature.[4][5] This guide synthesizes the available technical information on its preparation and structure, while highlighting the significant gaps in the scientific literature regarding its specific history and biological function as an auxin.

History and Discovery

A historical timeline for the discovery of Indole-4-acetic acid is not well-documented in scientific literature. Unlike its isomer, IAA, which has a rich history beginning with the observations of Charles Darwin on phototropism, Indole-4-acetic acid does not feature prominently in the historical development of plant hormones. The compound is referenced in chemical catalogs and appears in patent filings as a chemical intermediate or as part of a broader class of indole derivatives for various applications, including pharmaceuticals.[6][7][8][9] For instance, a 1970 patent claimed "Indole-4-acetic acid compounds" among other related structures.[8] However, the initial synthesis and characterization of the molecule are not clearly attributed to a specific research group or date. Its existence is primarily established through its chemical synthesis rather than isolation from a natural source.

Biological Activity and Quantitative Data

| Compound | Bioassay | Species | Measured Effect | Concentration / Value |

| Indole-4-acetic acid | Data Not Available | - | - | - |

| Indole-3-acetic acid (IAA) | Avena Coleoptile Elongation | Avena sativa | Cell Elongation | Optimal at ~10⁻⁵ M |

| Indole-3-acetic acid (IAA) | Soybean Callus Growth | Glycine max | Tissue Growth | Half-max response ~10⁻⁶ M |

| Indole-3-acetic acid (IAA) | Pea Stem Section Elongation | Pisum sativum | Segment Elongation | Active from 10⁻⁷ to 10⁻³ M |

Note: The data for Indole-3-acetic acid is compiled from numerous foundational studies in plant physiology and is intended for comparative context.

Synthesis of Indole-4-Acetic Acid

The synthesis of Indole-4-acetic acid is not commonly detailed in standard organic synthesis literature but can be inferred from patent filings. A plausible route involves the reductive cyclization of a substituted phenylacetic acid derivative. The following workflow illustrates a general strategy adapted from a synthetic process for related compounds.[5]

// Nodes start [label="Methyl 2-(2-nitrophenyl)acetate", shape=rectangle]; intermediate1 [label="Methyl 2-(2-aminophenyl)acetate", shape=rectangle]; intermediate2 [label="Methyl 2-(1H-indol-4-yl)acetate", shape=rectangle, fillcolor="#FFFFFF", style="filled,dashed"]; final_product [label="Indole-4-acetic acid", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with labels start -> intermediate1 [label="Reduction\n(e.g., Fe / AcOH, H₂/Pd-C)"]; intermediate1 -> intermediate2 [label="Cyclization\n(Not explicitly detailed,\nrequires C-N bond formation)"]; intermediate2 -> final_product [label="Hydrolysis\n(e.g., NaOH or LiOH)"];

// Style graph [nodesep=0.6, ranksep=0.8]; node [width=2.5, height=0.8, margin="0.1,0.1"]; } caption="Plausible synthetic workflow for Indole-4-acetic acid."

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of an Indole-4-acetic acid precursor, based on methods described for similar compounds in the patent literature.[5] This protocol details a reduction step that is key to forming the indole ring structure.

Synthesis of [2-(1H-indol-4-yl)acetic acid] from a Nitro-Precursor

-

Objective: To prepare Indole-4-acetic acid via reductive cyclization of a suitable precursor like [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid. This specific example from patent literature illustrates the final reduction/cyclization step.

-

Materials:

-

Precursor: [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid

-

Iron powder (Fe)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure: a. To a solution of the starting material, [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid (e.g., 250 mg, 0.816 mmol), in a mixture of acetic acid (18 mL) and water (2 mL), add iron powder (e.g., 456 mg, 8.16 mmol). b. Heat the reaction mixture at 80°C for approximately 18 hours. Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Upon completion, cool the mixture and concentrate it in vacuo to remove the majority of the solvent. d. Partition the resulting residue between saturated aqueous NaHCO₃ solution (e.g., 5 mL) and ethyl acetate (e.g., 25 mL). e. Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate to maximize yield. f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. g. Purify the crude product using a suitable method, such as column chromatography on silica gel, to obtain the final Indole-4-acetic acid derivative.

-

Safety Precautions:

-

Conduct all steps in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle acetic acid with care as it is corrosive.

-

The reaction with iron powder can be exothermic.

-

Conclusion

Indole-4-acetic acid remains an enigmatic member of the indolealkanoic acid family. While its chemical structure is well-defined and its synthesis is achievable, it lacks the extensive historical and biological documentation of its renowned isomer, Indole-3-acetic acid. For researchers in plant biology, it represents a potentially interesting tool to probe the structural specificity of auxin receptors and signaling pathways. For medicinal chemists, it serves as a scaffold within the vast chemical space of indole derivatives. Future research is required to elucidate any potential biological roles and to fully characterize its activity profile, thereby providing a more complete chapter on this compound's history and function.

References

- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9889082B2 - Methods and compositions for inhibiting or reducing hair loss, acne, rosacea, prostate cancer, and BPH - Google Patents [patents.google.com]

- 5. US20100160334A1 - Tricyclic anilide spirolactam cgrp receptor antagonists - Google Patents [patents.google.com]

- 6. CAS # 120-72-9, Indole, 2,3-Benzopyrrole, 1H-Indole, 1-Benzazole - chemBlink [chemblink.com]

- 7. US20040180885A1 - Indole derivatives, process for preparation of the same and use thereof - Google Patents [patents.google.com]

- 8. IE47592B1 - Enzyme inhibitory phthalazin-4-ylacetic acid derivatives, pharmaceutical compositions thereof,and process for their manufacture - Google Patents [patents.google.com]

- 9. IE47592B1 - Enzyme inhibitory phthalazin-4-ylacetic acid derivatives, pharmaceutical compositions thereof,and process for their manufacture - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Quantification of 2-(1H-Indol-4-YL)acetic Acid in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-4-YL)acetic acid, also known as indole-4-acetic acid (I4AA), is a structural isomer of the well-characterized auxin, indole-3-acetic acid (IAA). While IAA is a key regulator of numerous aspects of plant growth and development, the physiological role and endogenous levels of I4AA are less understood.[1][2] Accurate quantification of I4AA in plant tissues is essential to elucidate its function and potential interactions with other phytohormones. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5][6] The methodology is adapted from established protocols for IAA analysis due to the structural similarity of the compounds.

Data Presentation

While specific quantitative data for this compound in various plant tissues is not extensively available in current literature, this protocol enables researchers to generate such data. For comparative purposes, the following table summarizes reported endogenous levels of the closely related indole-3-acetic acid (IAA) in different plant species and tissues. This can serve as a preliminary reference for expected concentration ranges.

| Plant Species | Tissue | Endogenous IAA Level (µg/g Fresh Weight) | Reference |

| Arabidopsis thaliana | Roots (10 days after germination) | ~0.074 | [2] |

| Arabidopsis thaliana | 1st and 2nd leaves (10 days after germination) | ~0.008 | [2] |

| Tomato (Lycopersicon esculentum) * | Leaf (25 days old) | 242.1 ± 0.8 µg/L (extract concentration) | [7] |

| Tomato (Lycopersicon esculentum) | Root (25 days old) | 42.0 ± 1.0 µg/L (extract concentration) | [7] |

| Tomato (Lycopersicon esculentum) * | Leaf (50 days old) | Higher than 25-day old plants | [7] |

| Rosa rugosa | Achenes (during dormancy) | Levels decrease during stratification | [8] |

| Pisum sativum | Cuttings (during root formation) | Levels remain relatively constant | [9] |

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of indole auxins from plant tissue and is adapted from established methods for IAA.[3][4][7][10]

Materials:

-

Fresh plant tissue (e.g., leaves, roots, stems)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction buffer: 80% (v/v) methanol in water

-

Internal standard (e.g., ¹³C₆-2-(1H-Indol-4-YL)acetic acid)

-

Centrifuge tubes (50 mL)

-

Refrigerated centrifuge

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100-200 mg of the frozen powder into a pre-chilled 50 mL centrifuge tube.

-

Add a known amount of the internal standard to each sample. This is crucial for accurate quantification to correct for losses during sample preparation.

-

Add 10 mL of ice-cold 80% methanol to each sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the samples at 4°C for at least 4 hours (or overnight) with gentle shaking to allow for complete extraction.

-

Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new centrifuge tube.

-

Repeat the extraction step with the pellet using another 5 mL of 80% methanol to maximize the recovery of the analyte.

-

Combine the supernatants from both extractions.

-

The combined supernatant is now ready for purification.

Solid-Phase Extraction (SPE) for Sample Clean-up

This purification step is critical for removing interfering compounds from the plant extract that could suppress the ionization of the target analyte in the mass spectrometer.[4][10]

Materials:

-

C18 SPE cartridges

-

SPE vacuum manifold

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

Nitrogen gas evaporator

Procedure:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.

-

Dilute the plant extract with water to reduce the methanol concentration to below 10%.

-

Acidify the extract to pH 2.5-3.0 with formic acid. This ensures that the acidic auxin is in its protonated form and will be retained on the C18 stationary phase.

-

Load the acidified extract onto the conditioned C18 SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the this compound and other retained compounds with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: 10-90% B (linear gradient)

-

10-12 min: 90% B

-

12-12.1 min: 90-10% B

-

12.1-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Hypothetical for I4AA):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (Quantifier): m/z 174.1 -> 130.1

-

This compound (Qualifier): m/z 174.1 -> 102.1

-

¹³C₆-2-(1H-Indol-4-YL)acetic acid (Internal Standard): m/z 180.1 -> 136.1

-

Note: These transitions are hypothetical and would need to be optimized by infusing a standard of this compound into the mass spectrometer.

-

-

Collision Energy and other MS parameters: Must be optimized for the specific instrument and compound.

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in the initial mobile phase, each containing the same concentration of the internal standard.

-

Analyze the calibration standards and the prepared plant samples by LC-MS/MS.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of this compound in the plant samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical biosynthetic and signaling pathways involving indole-4-acetic acid.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Plant Growth And Development Class 11 Biology Notes - Free PDF [vedantu.com]

- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academicjournals.org [academicjournals.org]

- 7. crbb-journal.com [crbb-journal.com]

- 8. Levels of Endogenous Indole-3-acetic Acid in Achenes of Rosa rugosa during Dormancy Release and Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

"LC-MS/MS method for 2-(1H-Indol-4-YL)acetic acid analysis"

An Application Note and Protocol for the LC-MS/MS Analysis of 2-(1H-Indol-4-YL)acetic acid

Introduction

This compound is an indole-containing compound of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, metabolic, and biomarker studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications.[1] This document provides a detailed protocol for the determination of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Disclaimer: The following protocol is a proposed method based on the analysis of structurally similar compounds, such as indole-3-acetic acid and its derivatives.[2][3][4] This method requires full validation according to regulatory guidelines before implementation for routine analysis.

1. Materials and Reagents

-

This compound reference standard (Purity ≥95%)

-

Internal Standard (IS): Indole-3-acetic acid-d5 or a structurally similar compound.

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Standard Solutions Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the plasma matrix to create calibration standards and quality control samples.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting indole-related compounds from plasma.[2][3]

-

Label microcentrifuge tubes for each standard, quality control, and unknown sample.

-

Allow all plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 50 µL of plasma into the labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

4. LC-MS/MS System and Conditions

The following conditions are recommended as a starting point for method development and validation.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| LC System | UHPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry (MS) Parameters

The molecular weight of this compound is 175.19 g/mol .[5][6] The protonated molecule [M+H]⁺ will have an m/z of approximately 176.2. A common fragmentation for indole acetic acids is the loss of the carboxymethyl group, resulting in a stable quinolinium ion at m/z 130.1.[4]

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation

Table 1: Proposed MRM Transitions and Retention Time

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |

| This compound | 176.2 | 130.1 | 100 | 15 | ~2.1 |

| Internal Standard (IAA-d5) | 181.2 | 135.1 | 100 | 15 | ~2.1 |

Table 2: Example Method Performance Characteristics (for illustration purposes)

This table summarizes the expected performance of a fully validated method.

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Precision (%CV) | |

| LLOQ | < 20% |

| Low QC (3 ng/mL) | < 15% |

| Medium QC (100 ng/mL) | < 15% |

| High QC (800 ng/mL) | < 15% |

| Accuracy (% Bias) | |

| LLOQ | Within ±20% |

| Low QC | Within ±15% |

| Medium QC | Within ±15% |

| High QC | Within ±15% |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

This application note outlines a proposed LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol utilizes a simple and rapid protein precipitation step, followed by a sensitive and selective LC-MS/MS analysis. The proposed method is suitable for high-throughput analysis and can be fully validated to support various research and development activities.

References

- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 2. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 1H-Indole-4-acetic acid | C10H9NO2 | CID 12553829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-(1H-Indol-4-YL)acetic Acid Derivatives: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 2-(1H-Indol-4-YL)acetic acid and its derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines a detailed synthetic methodology, including the preparation of key intermediates and final products, alongside characterization data. Furthermore, it explores the potential biological relevance of these compounds by discussing their relationship to known signaling pathways.

Introduction

Indole acetic acid (IAA) and its derivatives are a well-established class of compounds with diverse biological activities. While indole-3-acetic acid is widely known as a plant hormone (auxin)[1], modifications to the indole scaffold, particularly at the 4-position, are being explored for their therapeutic potential in various disease areas, including inflammation and cancer[2]. The synthesis of specific isomers, such as this compound, requires a strategic approach to control regioselectivity. This protocol details a reliable synthetic route, enabling the production of these valuable compounds for further investigation.

Synthetic Protocol

A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis[3]. This protocol adapts this classical reaction for the specific preparation of this compound. The overall synthetic strategy involves the formation of a suitable phenylhydrazone followed by acid-catalyzed cyclization to form the indole ring, and subsequent conversion to the target acetic acid derivative.

A potential synthetic pathway is outlined below:

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (2-nitrophenyl)pyruvate (Intermediate B)

This step involves the condensation of a substituted ortho-nitrotoluene with diethyl oxalate, a key step in the Reissert indole synthesis, which can be adapted for this purpose[4][5].

-

Materials: 3-Nitrotoluene, Diethyl oxalate, Sodium ethoxide, Ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add 3-nitrotoluene and diethyl oxalate.

-

The reaction mixture is typically stirred at room temperature or with gentle heating.

-

After completion of the reaction (monitored by TLC), the mixture is quenched with a weak acid and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl (2-nitrophenyl)pyruvate.

-

Purification can be achieved by column chromatography.

-

Step 2: Synthesis of Ethyl 2-(1H-indol-4-yl)acetate (Intermediate C)

The second step involves the reductive cyclization of the nitro-intermediate to form the indole ring.

-

Materials: Ethyl (2-nitrophenyl)pyruvate, Iron powder, Acetic acid.

-

Procedure:

-

Dissolve ethyl (2-nitrophenyl)pyruvate in glacial acetic acid.

-

Add iron powder portion-wise to the solution while stirring.

-

The reaction mixture is heated to reflux for a specified period.

-

Upon completion, the reaction mixture is filtered to remove the iron residues.

-

The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude ethyl 2-(1H-indol-4-yl)acetate.

-

Further purification can be performed using column chromatography.

-

Step 3: Synthesis of this compound (Final Product D)

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl 2-(1H-indol-4-yl)acetate, Sodium hydroxide, Water, Ethanol.

-

Procedure:

-

Dissolve ethyl 2-(1H-indol-4-yl)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

The mixture is refluxed until the hydrolysis is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

The precipitate is filtered, washed with water, and dried to afford this compound.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of indole acetic acid derivatives. Please note that specific yields and spectral data will vary depending on the exact substrates and reaction conditions used.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Condensation | Sodium ethoxide, Ethanol | 60-75 |

| 2 | Reductive Cyclization | Iron, Acetic acid | 50-65 |

| 3 | Hydrolysis | Sodium hydroxide, Water/Ethanol | 85-95 |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.0 (s, 1H, NH), ~7.2-7.5 (m, 3H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H), ~3.6 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~173 (C=O), ~136, ~128, ~125, ~121, ~118, ~110, ~105, ~100 (Ar-C), ~35 (CH₂) |

| IR (KBr) | ν ~3400 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1450 (C=C stretch) |

| Mass Spec (ESI-) | m/z [M-H]⁻ calculated for C₁₀H₉NO₂: 174.06 |

Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Potential Signaling Pathways and Biological Activity

While the biological activity of this compound derivatives is an active area of research, insights can be drawn from related indole compounds. Indole derivatives have been shown to interact with various biological targets.

Figure 2. Potential signaling pathways for indole acetic acid derivatives.

Some indole acetic acid derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade[2]. Additionally, the indole scaffold is present in numerous kinase inhibitors, suggesting that 4-substituted derivatives could potentially modulate kinase signaling pathways involved in cell proliferation and survival. Furthermore, some indole compounds are known to interact with nuclear receptors, which could lead to the regulation of gene expression and induction of apoptosis.

Conclusion

This application note provides a foundational protocol for the synthesis of this compound and its derivatives. The detailed experimental procedures and compiled data serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this class of compounds. The potential for these derivatives to interact with key signaling pathways highlights their promise as scaffolds for the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted.

References

Application Notes and Protocols for 2-(1H-Indol-4-YL)acetic acid in Plant Tissue Culture

A Note to Researchers: No specific experimental data or established protocols for the use of 2-(1H-Indol-4-YL)acetic acid in plant tissue culture are currently available in peer-reviewed literature. Based on its chemical structure, which is analogous to the endogenous plant hormone Indole-3-acetic acid (IAA), it is hypothesized that this compound functions as an auxin.[1]

The following application notes and protocols are based on the well-documented effects of auxins in plant tissue culture and provide a framework for the empirical determination of the biological activity and optimal usage of this specific compound.

I. Introduction to Auxins in Plant Tissue Culture

Auxins are a class of plant hormones that play a critical role in the regulation of plant growth and development.[2] In plant tissue culture, auxins are essential for stimulating cell division and differentiation. The most common naturally occurring auxin is Indole-3-acetic acid (IAA).[3] Synthetic auxins such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are also widely used.[4]

The primary applications of auxins in plant tissue culture include:

-

Callus Induction: A high concentration of auxin relative to cytokinin is often used to induce the formation of callus, an undifferentiated mass of plant cells.[4]

-

Root Formation: A high auxin-to-cytokinin ratio generally promotes the development of roots from callus or explants.[3][4]